molecular formula C11H15NO B1599416 Merucathine CAS No. 107673-74-5

Merucathine

Cat. No. B1599416
CAS RN: 107673-74-5
M. Wt: 177.24 g/mol
InChI Key: MSCXFOZFDVCLHC-PRXIFDQHSA-N
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Description

Merucathine, also known as meclofenamate sodium, is a non-steroidal anti-inflammatory drug (NSAID) that has been used since the 1970s to treat a wide range of conditions, such as arthritis, bursitis, and tendonitis. It is a derivative of phenylacetic acid and is a member of the salicylate family. Merucathine works by inhibiting the production of prostaglandins, which are molecules that help to regulate inflammation and pain. It is available in both oral and topical forms, and is commonly prescribed for short-term relief of pain and inflammation.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Merucathine has been a subject of study in the field of synthetic chemistry. Adam and Brünker (1995) demonstrated an enantio- and diastereoselective synthesis of merucathine, employing the singlet oxygen ene reaction as a key step. This approach led to the regio- and diastereoselective synthesis of the naturally occurring compound (Adam & Brünker, 1995).
  • Another significant research by Wolf and Pfander (1986) involved the synthesis and structural elucidation of merucathine and pseudomerucathine, two constituents of Catha edulis FORSK. Starting from L-alanine, they successfully synthesized these compounds, contributing to a deeper understanding of their chemical structure and properties (Wolf & Pfander, 1986).

properties

IUPAC Name

(E,3R,4S)-4-amino-1-phenylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9,11,13H,12H2,1H3/b8-7+/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCXFOZFDVCLHC-PRXIFDQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CC1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](/C=C/C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Penten-3-ol, 4-amino-1-phenyl-, (1E,3R,4S)-

CAS RN

107673-74-5
Record name 1-Penten-3-ol, 4-amino-1-phenyl-, (1E,3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107673745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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